An In-depth Technical Guide to Cyclic (Alkyl)(amino)carbenes (CAACs)
An In-depth Technical Guide to Cyclic (Alkyl)(amino)carbenes (CAACs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic (alkyl)(amino)carbenes (CAACs) are a class of stable singlet carbenes that have emerged as highly versatile ligands in transition metal and main group chemistry.[1] First reported by Bertrand and coworkers in 2005, CAACs feature a unique electronic structure, possessing one amino and one sp³-hybridized alkyl group attached to the carbene center.[1][2] This arrangement makes them stronger σ-donors and π-acceptors compared to the widely used N-heterocyclic carbenes (NHCs).[1][3] These electronic properties, combined with their tunable steric bulk, have enabled CAACs to stabilize highly reactive species, facilitate challenging catalytic transformations, and pave the way for novel applications in materials science and drug development.[4][5][6] This guide provides a comprehensive overview of the core aspects of CAACs, including their synthesis, electronic and steric properties, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Structure and Electronic Properties
CAACs are a subset of N-heterocyclic carbenes where one of the nitrogen atoms of a traditional diaminocarbene is replaced by a saturated carbon atom.[1] This fundamental structural change has profound effects on the electronic properties of the carbene. The presence of only one π-donating amino group, in contrast to the two in NHCs, reduces the π-electron density at the carbene carbon, making CAACs more electrophilic and better π-acceptors.[1] Concurrently, the σ-donating alkyl group enhances the nucleophilicity (σ-donating ability) of the carbene.[2]
The superior σ-donating and π-accepting properties of CAACs compared to NHCs have been quantified using various spectroscopic techniques, such as infrared (IR) spectroscopy of metal-carbonyl complexes and ³¹P NMR spectroscopy of phosphinidene adducts.[1]
Comparative Electronic Properties of CAACs and NHCs
| Ligand Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ (cis-[RhCl(CO)₂(L)]) | ³¹P NMR Shift of L-PPh Adduct (ppm) | Reference |
| CAACs | 2013–2036 | 56.2–68.9 | [1] |
| NHCs | 2039–2049 | -61.2 to -10.2 | [1] |
The lower C-O stretching frequencies for CAAC complexes indicate stronger overall electron donation to the metal center, while the downfield ³¹P NMR shifts suggest greater π-acidity of the CAAC ligand.[1]
Synthesis of Cyclic (Alkyl)(amino)carbenes
Several synthetic routes to CAACs have been developed, with the most common being the hydroiminiumation route.[1] This method generally involves the synthesis of an iminium salt precursor, which is then deprotonated with a strong base to yield the free carbene.
General Synthetic Workflow for 5-Membered CAACs
General synthetic workflow for the preparation of 5-membered CAACs.
Experimental Protocol: Synthesis of a 5-Membered CAAC Iminium Salt
This protocol is adapted from the procedure reported by Bertrand and coworkers.[1]
Step 1: Synthesis of the Imine Precursor
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To a solution of 2,6-diisopropylaniline (1.0 eq) in toluene, add 2-methylpropanal (1.1 eq).
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Add a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture using a Dean-Stark apparatus to remove water for 12-16 hours.
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Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude imine.
Step 2: Formation of the Alkenyl Imine
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Dissolve the crude imine in anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of a suitable halogenated alkene (e.g., 3-chloro-2-methyl-1-propene) (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cyclization to the Iminium Salt
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Dissolve the crude alkenyl imine in toluene in a heavy-walled pressure vessel.
-
Add a solution of HCl in diethyl ether (2.0 eq).
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Seal the vessel and heat at 100-120 °C for 24-48 hours.
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Cool the vessel to room temperature, and the iminium salt will typically precipitate.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Steric Properties and Their Implications
The steric environment around the carbene carbon in CAACs can be finely tuned by modifying the substituents on the nitrogen atom and the alkyl backbone.[7] The presence of a quaternary carbon atom alpha to the carbene center in many CAAC structures provides a unique and often highly congested steric profile.[7] This steric bulk is crucial for stabilizing reactive metal centers and can influence the selectivity of catalytic reactions. The concept of "flexible steric bulk" has been introduced for CAACs bearing conformationally mobile substituents, such as cyclohexyl groups, allowing the ligand to adapt to the steric demands of a particular transformation.[7]
Steric Parameters of Selected CAACs and NHCs
| Ligand | Substituent at N | %VBur | Reference |
| CAAC | 2,6-diisopropylphenyl | 79.0-83.1 | [1] |
| NHC | 2,6-diisopropylphenyl | 70.3 | [1] |
The percent buried volume (%VBur) is a common metric used to quantify the steric bulk of a ligand. The larger %VBur values for CAACs highlight their significant steric presence compared to analogous NHCs.[1]
Applications in Catalysis
The unique electronic and steric properties of CAACs have led to their successful application in a wide range of catalytic reactions, often demonstrating superior performance compared to traditional phosphine or NHC ligands.
Small Molecule Activation
CAACs possess a small singlet-triplet energy gap, which, combined with their ambiphilic nature (both nucleophilic and electrophilic), allows them to activate a variety of small molecules and enthalpically strong bonds without the need for a transition metal.[1][8] This has significant implications for the development of more sustainable, metal-free catalytic processes.[1] Molecules activated by CAACs include H₂, CO, NH₃, P₄, and various E-H bonds (E = B, Si, P).[1][2]
Transition Metal Catalysis
CAACs form highly robust complexes with transition metals, leading to catalysts with exceptional activity and stability.[2][4]
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Cross-Coupling Reactions: CAAC-ligated palladium complexes have shown high efficiency in α-arylation of ketones, even with challenging, sterically hindered aryl chlorides at room temperature.[7] CAAC-copper complexes are effective in various cross-coupling reactions.[1]
-
Olefin Metathesis: Six-membered ring CAACs (CAAC-6) have been shown to form highly active ruthenium-based catalysts for olefin metathesis, exhibiting higher initiation rates than their five-membered counterparts.[1]
-
Coinage Metal Catalysis: CAAC-gold and CAAC-copper complexes have enabled novel catalytic transformations, including hydroamination and hydroarylation reactions.[3][5] CAAC-Cu(I) complexes have also demonstrated remarkable activity in the reduction of CO₂ to formate, with turnover numbers (TONs) significantly exceeding those of other first-row transition metal catalysts.[1]
Catalytic Performance Data
| Reaction | Catalyst | TON | Conditions | Reference |
| CO₂ Reduction to Formate | CAAC-Cu(I)BH₄ | 1800 | Not specified | [1] |
| α-Arylation of Ketones | CAAC-Pd | >100,000 | 1-3 ppm loading | [1] |
Applications in Materials Science and Drug Development
The ability of CAACs to stabilize reactive species and form robust metal complexes has opened up new avenues in materials science and medicinal chemistry.
-
Organic Light-Emitting Diodes (OLEDs): CAACs have been used to stabilize species with promising photophysical properties for applications in OLEDs.[1][8]
-
Single-Molecule Magnets (SMMs): The strong ligand field provided by CAACs can help to stabilize metal complexes with large magnetic anisotropy, a key requirement for SMMs.[1]
-
Medicinal Chemistry: CAAC-gold(I) complexes have been investigated as potential chemotherapeutic agents.[6][9] These complexes exhibit cytotoxicity against various cancer cell lines and, importantly, show reduced non-specific binding to serum proteins compared to the established gold-based drug Auranofin, suggesting the potential for more targeted therapies with fewer side effects.[6]
Workflow for Investigating CAAC-Gold Complexes as Anticancer Agents
Workflow for the preclinical evaluation of CAAC-gold complexes.
Conclusion
Cyclic (alkyl)(amino)carbenes represent a significant advancement in ligand design, offering a unique combination of strong σ-donation, π-acceptance, and tunable steric bulk. These features have established CAACs as powerful tools for stabilizing reactive species, enabling challenging catalytic transformations, and exploring new frontiers in materials science and medicinal chemistry. As research in this area continues to expand, the development of new CAAC architectures and their application in innovative chemical processes are anticipated to solve long-standing challenges in both academic and industrial settings.
References
- 1. Cyclic alkyl amino carbenes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic (Alkyl)(amino)carbenes (CAACs): Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic (Alkyl)(Amino)Carbene (CAAC) Gold(I) Complexes as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic (alkyl)(amino)carbenes: from Replacing Metals to Metal Replacement [escholarship.org]
- 9. researchgate.net [researchgate.net]
